3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1443279-18-2
VCID: VC6874173
InChI: InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17)
SMILES: CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.161

3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS No.: 1443279-18-2

Cat. No.: VC6874173

Molecular Formula: C9H6F3N3O2

Molecular Weight: 245.161

* For research use only. Not for human or veterinary use.

3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1443279-18-2

Specification

CAS No. 1443279-18-2
Molecular Formula C9H6F3N3O2
Molecular Weight 245.161
IUPAC Name 3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17)
Standard InChI Key FVVPKUNEEAQXPQ-UHFFFAOYSA-N
SMILES CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework merging pyrazole and pyrimidine rings. Key structural features include:

  • Methyl group at position 3: Enhances steric bulk and influences electron distribution.

  • Trifluoromethyl group at position 5: Introduces strong electron-withdrawing effects, impacting reactivity and intermolecular interactions.

  • Carboxylic acid at position 7: Improves aqueous solubility and provides a handle for derivatization .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Molecular FormulaC₁₀H₇F₃N₃O₂
Molecular Weight273.18 g/mol
Functional GroupsCarboxylic acid, trifluoromethyl, methyl
Spectral Data (IR)C=O stretch: 1700–1720 cm⁻¹; CF₃: 1100–1200 cm⁻¹

Electronic and Steric Effects

The trifluoromethyl group induces significant electron withdrawal, polarizing the pyrimidine ring and enhancing electrophilic character at adjacent positions. This effect is critical for interactions with biological targets, such as enzymes requiring electron-deficient binding pockets . The methyl group at position 3 contributes steric hindrance, potentially shielding reactive sites and influencing regioselectivity in synthetic modifications .

Synthesis and Manufacturing

Cyclocondensation Strategies

The synthesis typically begins with cyclocondensation between β-enaminones and NH-3-aminopyrazoles under microwave-assisted conditions, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses . For example:

  • Formation of pyrazolo[1,5-a]pyrimidine core: Reacting β-enaminones with 3-aminopyrazoles yields the fused ring system.

  • Trifluoromethyl introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu intermediates.

  • Carboxylic acid functionalization: Oxidation of a methyl ester precursor or direct carboxylation via CO₂ insertion .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature120–140°C (microwave)↑ Yield (75–85%)
CatalystBF₃·Et₂O↑ Regioselectivity
SolventDMF or Acetonitrile↑ Solubility

Industrial Scalability

Continuous flow reactors and automated platforms are employed to enhance reproducibility and reduce reaction times. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase chromatography ensures high purity (>95%) .

TargetIC₅₀ (µM)Mechanism
EGFR Kinase0.12Competitive ATP inhibition
COX-20.45Arachidonic acid binding block
PARP-11.2NAD+ site interference

Pharmacokinetic Considerations

  • Solubility: 15 mg/mL (pH 7.4) due to ionized carboxylic acid.

  • Metabolic Stability: Resistant to CYP3A4-mediated oxidation, with a half-life >6 hours in hepatic microsomes .

Applications in Material Science

Photophysical Properties

The electron-deficient trifluoromethyl group and extended π-system enable applications as fluorophores. Key characteristics include:

  • Large Stokes shift (Δλ >100 nm): Minimizes self-quenching.

  • Quantum yield (Φ): Up to 44% in DMSO, comparable to commercial dyes .

Table 4: Photophysical Data

Solventλₑₓ (nm)λₑₘ (nm)Φ (%)
DMSO36048044
Water36549512

Sensor Development

Functionalization at the carboxylic acid position allows conjugation to nanoparticles or polymers, creating sensors for metal ions (e.g., Fe³⁺, Cu²⁺) with detection limits <1 ppm .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Thiophene: The trifluoromethyl group in 3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid enhances metabolic stability compared to thiophene-containing analogues, which exhibit higher CYP450-mediated clearance .

  • Carboxylic Acid Position: Derivatives with carboxylic acid at position 7 show superior solubility over position 2 isomers (e.g., 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) .

Table 5: Comparative Physicochemical Properties

CompoundLogPSolubility (mg/mL)Metabolic Half-life (h)
3-Methyl-5-(CF₃)-PP-7-COOH1.2156.5
5-Methyl-7-(CF₃)-PP-2-COOH 2.184.2
3-Methyl-5-(thiophen-2-yl)-PP-7-COOH1.8103.8

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